molecular formula C12H12O3 B1415099 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 889958-30-9

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Cat. No. B1415099
M. Wt: 204.22 g/mol
InChI Key: MUIQSPLDRIXVGQ-UHFFFAOYSA-N
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Description

“9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid” is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.22200 .


Molecular Structure Analysis

The molecular structure of “9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid” consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C12H12O3/c13-12(14)5-1-2-7-3-4-8(11(16)17)6-9(7)10(12)15/h3-4,6H,1-2,5H2,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid” are as follows: It has a molecular weight of 204.22200 . The exact mass is 204.07900 . The compound’s LogP value is 2.29390 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A novel derivative, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo [7] annulene, was synthesized and characterized using spectroscopic methods and X-ray diffraction. This highlights the compound's structural and electronic properties (Edder et al., 2019).

  • Conformational Analysis : Research on 5,9-Propanobenzo[7]annulene derivatives provided insights into their conformational behavior and transannular reactions. This study enhances the understanding of the structural dynamics of related compounds (Camps et al., 1997).

Pharmacological Applications

  • Antiallergic Activity : Certain derivatives, specifically 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids, have demonstrated antiallergic activity, suggesting potential therapeutic applications (Nohara et al., 1985).

  • NMDA Receptor Antagonists : Derivatives with the benzo[7]annulene scaffold were found to be selective antagonists of the GluN2B-containing NMDA receptors, indicating their potential in treating neuronal disorders (Benner et al., 2014).

Chemical Properties and Applications

  • Photorearrangement Studies : The photolysis of a related compound, 9-hydroxy-7-oxo-5,8-methano-5H-benzocycloheptene-10-carboxylic acid lactone, provided insights into intermediates in photochemical reactions, relevant for understanding photochemical processes (Givens et al., 1969).

  • Ion Transport and Extraction : The study of ω-hydroxy carboxylic acids, which are structurally related, for their use as carriers in alkali metal ion transport through liquid membranes, opens avenues for applications in ion transport and extraction technologies (Yamaguchi et al., 1988).

properties

IUPAC Name

5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIQSPLDRIXVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652398
Record name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

CAS RN

889958-30-9
Record name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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